![molecular formula C8H9ClOS B14256853 1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene CAS No. 168028-53-3](/img/structure/B14256853.png)
1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene is an organic compound with the molecular formula C8H9ClOS It is a derivative of benzene, where a chlorine atom and a methanesulfinylmethyl group are substituted at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene can be synthesized through several methodsThe chlorination step can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions . The subsequent introduction of the methanesulfinylmethyl group can be carried out using methanesulfinyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination of toluene followed by sulfoxidation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: 1-Chloro-4-{[(S)-methanesulfonyl]methyl}benzene
Reduction: 1-Chloro-4-methylbenzene
Substitution: 1-Hydroxy-4-{[(S)-methanesulfinyl]methyl}benzene, 1-Amino-4-{[(S)-methanesulfinyl]methyl}benzene
Scientific Research Applications
1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or the methanesulfinylmethyl group acts as the electrophile . The pathways involved include the formation of a sigma complex followed by the loss of a proton to restore aromaticity .
Comparison with Similar Compounds
1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene can be compared with similar compounds such as:
1-Chloro-4-methylbenzene: Lacks the methanesulfinylmethyl group, making it less reactive in certain chemical reactions.
4-Chlorotoluene: Similar to 1-Chloro-4-methylbenzene but with different substituent positioning.
1-Chloro-4-{[(S)-methylsulfonyl]methyl}benzene: Contains a sulfone group instead of a sulfoxide, leading to different chemical properties and reactivity.
Properties
CAS No. |
168028-53-3 |
|---|---|
Molecular Formula |
C8H9ClOS |
Molecular Weight |
188.67 g/mol |
IUPAC Name |
1-chloro-4-[[(S)-methylsulfinyl]methyl]benzene |
InChI |
InChI=1S/C8H9ClOS/c1-11(10)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3/t11-/m0/s1 |
InChI Key |
OYNKDWZZTONUIY-NSHDSACASA-N |
Isomeric SMILES |
C[S@](=O)CC1=CC=C(C=C1)Cl |
Canonical SMILES |
CS(=O)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


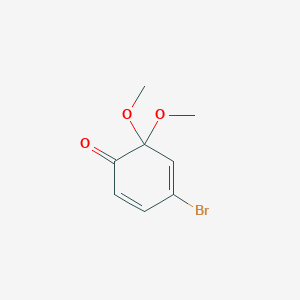
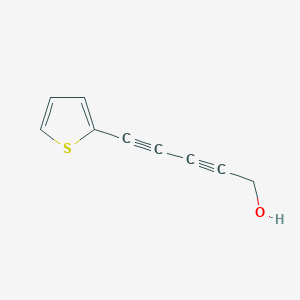
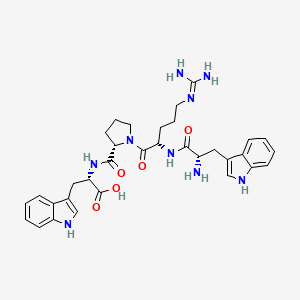

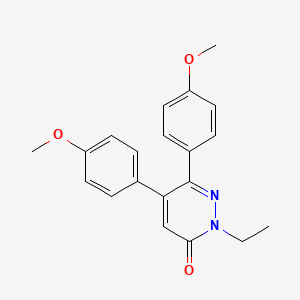
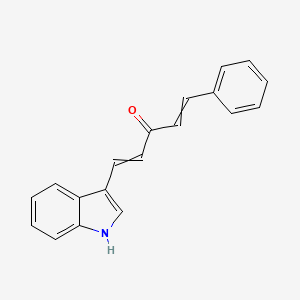

![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)
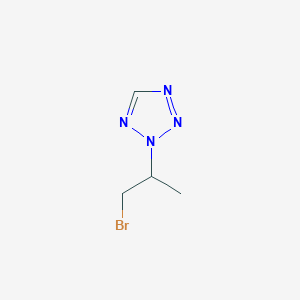
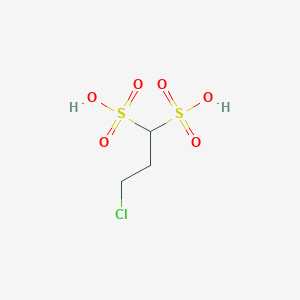
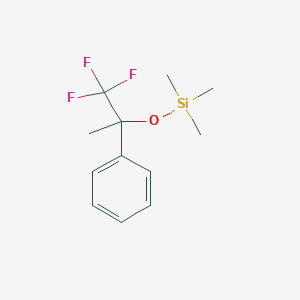


![2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-](/img/structure/B14256852.png)
